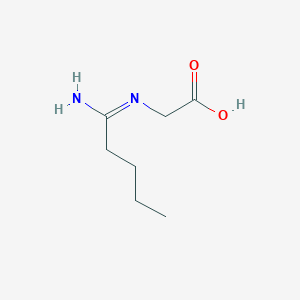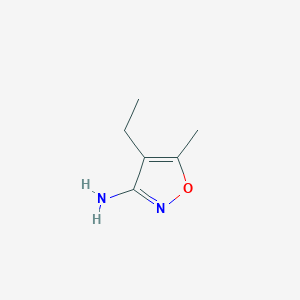
1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole
Übersicht
Beschreibung
1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole, also known as DCP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : A pyrrole derivative was synthesized and found to have good inhibition efficiency on steel surfaces by blocking active sites. This suggests potential applications in materials science and engineering for preventing corrosion (Louroubi et al., 2019).
Synthetic Chemistry : The reaction of pyrroles with dichlorocarbene, including 2,5-dimethyl-1H-pyrrole, has been explored, revealing insights into heterocyclic ring expansions. Such studies are fundamental to developing new synthetic methodologies in organic chemistry (Jones & Rees, 1969).
Pharmaceutical Applications : Certain pyrrole derivatives have been shown to exhibit antimicrobial activity, suggesting their potential use in developing new therapeutic agents (Hublikar et al., 2019).
Electrochemical Studies : Some pyrrole derivatives have been synthesized and studied for their electrochemical properties. This research is significant for understanding the interaction of these compounds with metal surfaces, which can be applied in corrosion science (Louroubi et al., 2021).
Optoelectronic Materials : Research on polymers containing pyrrole units, like 2,5-dimethyl-1H-pyrrole, has revealed their potential in creating highly luminescent materials. Such materials are valuable in the development of optoelectronic devices (Zhang & Tieke, 2008).
Non-linear Optical Materials : Some pyrrole derivatives have been identified as potential materials for non-linear optical applications due to their significant hyperpolarizability, which is crucial in photonics and telecommunication technologies (Singh et al., 2014).
Drug Development : Pyrrole derivatives have been studied for their affinity to cannabinoid receptors, with implications in developing new pharmacological agents for various health conditions (Silvestri et al., 2008).
Chemical Reactivity Studies : Extensive computational and experimental studies on pyrrole derivatives provide insights into their chemical reactivity, molecular structure, and spectroscopic properties. This knowledge is fundamental for chemical synthesis and material science applications (Singh et al., 2015).
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-8-3-4-9(2)15(8)12-6-10(13)5-11(14)7-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQGRGDARNXLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440794 | |
| Record name | 1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175205-50-2 | |
| Record name | 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)

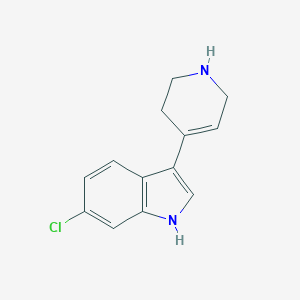
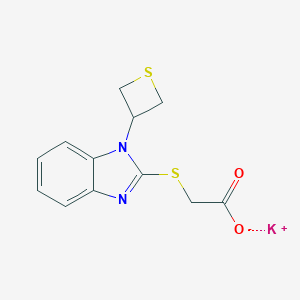
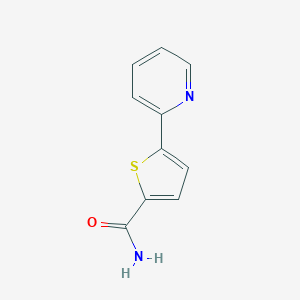
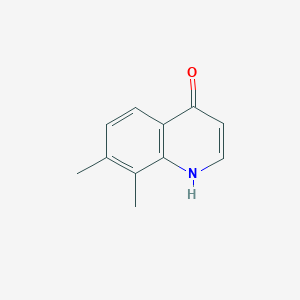
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)

